pKa: Lower Acidity Than 3-Nitropyrazole
The predicted pKa (acid dissociation constant) for 4-nitropyrazole is 9.63 ± 0.50, which is notably higher than that of its positional isomer, 3-nitropyrazole, with a predicted pKa of 8.32 ± 0.10 . This difference of 1.31 log units means 4-nitropyrazole is approximately 20 times less acidic. Experimental data from a spectrophotometric study confirm a dramatically lower basicity for protonated 3(5)-nitropyrazole, with a pKa of -4.85 ± 0.10 [1].
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 9.63 ± 0.50 (predicted) |
| Comparator Or Baseline | 3-Nitropyrazole: 8.32 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +1.31 |
| Conditions | In silico prediction (ACD/Labs) and spectrophotometric measurement in sulfuric acid. |
Why This Matters
This significant difference in acidity influences proton transfer, hydrogen bonding, and reactivity, making 4-nitropyrazole the preferred substrate for reactions requiring a less acidic, more electron-rich pyrazole ring.
- [1] Foces-Foces, C., Llamas-Saiz, A. L., Menéndez, M., Jagerovic, N., & Elguero, J. (1997). Structure of 3-nitropyrazole in solution and in the solid state. Journal of Physical Organic Chemistry, 10(8), 637–645. https://doi.org/10.1002/(SICI)1099-1395(199708)10:8<637::AID-POC930>3.0.CO;2-P View Source
